molecular formula C7H6F3NO B1285430 5-Amino-2-trifluoromethyl-phenol CAS No. 106877-47-8

5-Amino-2-trifluoromethyl-phenol

Cat. No.: B1285430
CAS No.: 106877-47-8
M. Wt: 177.12 g/mol
InChI Key: LNRBJHMNHMESFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Trifluoromethylated Aminophenols in Scientific Disciplines

The introduction of a trifluoromethyl (-CF3) group into organic molecules imparts profound changes to their physicochemical properties, a strategy widely employed in various scientific disciplines. The -CF3 group is known for its high electronegativity, metabolic stability, and ability to increase lipophilicity, which can significantly enhance the efficacy of bioactive molecules. epa.gov

In medicinal chemistry, the trifluoromethyl group is a critical component in drug design. Its incorporation can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. epa.gov Furthermore, the lipophilic nature of the -CF3 group can enhance membrane permeability and improve the absorption and distribution of a drug within the body. nih.gov The steric and electronic effects of the -CF3 group can also lead to stronger and more selective binding to biological targets. epa.gov Trifluoromethylated aromatic compounds are prevalent in a wide array of pharmaceuticals. epa.gov

Beyond pharmaceuticals, trifluoromethylated compounds are also important in the agrochemical industry. The stability and unique properties conferred by the -CF3 group are leveraged in the design of new pesticides and herbicides. google.com

Historical Context of Research on the 5-Amino-2-trifluoromethyl-phenol Scaffold

The exploration of trifluoromethylated aromatic compounds for biological applications gained significant momentum following a seminal report by F. W. Lehmann in 1958, which established a clear relationship between the trifluoromethyl group and biological activity. nih.gov This discovery spurred broader interest among chemists in synthesizing and evaluating molecules containing this functional group. nih.gov

The synthesis of trifluoromethylphenols in the mid-20th century was often challenging. However, by the late 1970s, more refined methods began to emerge. For instance, a 1979 patent described a process for preparing trifluoromethylphenols by reacting a trifluoromethyl halobenzene with sodium benzylate, followed by hydrogenolysis to yield the desired phenol (B47542). nih.gov The development of reliable synthetic routes to precursors like 4-chloro-3-nitrobenzotrifluoride (B52861) was also crucial. nih.gov This particular precursor can be synthesized through the reaction of 4-chlorobenzotrichloride (B167033) with anhydrous hydrogen fluoride (B91410), followed by nitration. nih.gov The subsequent conversion of such precursors to aminophenols laid the groundwork for the availability of building blocks like this compound for broader research applications.

Overview of Current Research Trajectories for this compound

In contemporary research, this compound continues to be a highly relevant building block, primarily in the field of medicinal chemistry for the development of novel therapeutic agents. Its trifunctional nature allows for diverse chemical modifications, making it an attractive starting point for constructing complex molecular scaffolds.

A prominent and recent research trajectory involves its use in the synthesis of kinase inhibitors. For example, derivatives of aminophenols have been explored as inhibitors for targets like the fibroblast growth factor receptor 1 (FGFR1), which is implicated in tumorigenesis. nih.gov

Furthermore, very recent research has highlighted the potential of derivatives of this scaffold in treating inflammatory diseases. A 2024 study reported the discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965), a potent and brain-penetrable NLRP3 inflammasome inhibitor. nih.gov This compound, derived from a trifluoromethyl-phenol core, shows promise as a clinical candidate for treating α-synucleinopathies, a group of neurodegenerative disorders. nih.gov This demonstrates the continuing importance of the this compound scaffold in the quest for new and effective medicines. The compound is also utilized as a key intermediate in the synthesis of various other bioactive molecules, underscoring its role as a versatile tool in modern organic and medicinal chemistry. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBJHMNHMESFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300635
Record name 5-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-47-8
Record name 5-Amino-2-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106877-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Amino 2 Trifluoromethyl Phenol and Its Derivatives

Precursor Synthesis and Starting Materials for Aminophenol Framework

The construction of the 5-amino-2-trifluoromethyl-phenol core typically begins with appropriately substituted benzene (B151609) rings that can be chemically modified. A common and logical precursor for the final compound is 2-trifluoromethyl-5-nitrophenol . The synthesis of this intermediate is a key step, often starting from more basic materials.

One plausible synthetic route starts with a trifluoromethyl-substituted chlorobenzene. For instance, the synthesis of an isomeric compound, 2-nitro-4-(trifluoromethyl)phenol, is achieved by the reaction of 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). prepchem.com This highlights a nucleophilic aromatic substitution pathway to introduce the hydroxyl group.

A general and widely applicable strategy for forming the aminophenol framework involves the nitration of a phenolic precursor followed by the reduction of the resulting nitro group. For the target molecule, this would involve the regioselective nitration of 2-trifluoromethylphenol. The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups are critical in this step. The hydroxyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. This combination would favor the introduction of the nitro group at the 5-position, leading to the desired 2-trifluoromethyl-5-nitrophenol intermediate.

The subsequent reduction of the nitro group to an amine is a standard transformation. A variety of reducing agents can be employed, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common industrial method, as demonstrated in the reduction of similar structures like 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene to the corresponding aniline (B41778). google.com

Table 1: Potential Starting Materials and Precursors

Starting Material Intermediate Precursor Target Compound
2-Trifluoromethylphenol 2-Trifluoromethyl-5-nitrophenol This compound
3-Chlorobenzotrifluoride 2-Trifluoromethyl-5-nitrophenol This compound
4-Amino-1-trifluoromethylbenzene - This compound

Trifluoromethylation Strategies for Phenolic Compounds

The introduction of the trifluoromethyl (-CF3) group, a moiety known for its ability to significantly alter the electronic and metabolic properties of a molecule, is a cornerstone of modern medicinal and agrochemical synthesis. nih.gov Strategies for the trifluoromethylation of phenolic compounds can be broadly categorized into direct and indirect methods.

Direct Trifluoromethylation Approaches

Direct trifluoromethylation involves the introduction of the -CF3 group onto the phenol (B47542) ring in a single step. These methods are highly sought after for their efficiency.

Silver-Mediated Trifluoromethylation : One notable method involves the use of the Ruppert-Prakash reagent (TMSCF3) in the presence of a silver salt and an oxidant. This allows for the direct O-trifluoromethylation of unprotected phenols to yield aryl trifluoromethyl ethers.

Electrophilic Trifluoromethylating Reagents : Electrophilic "CF3+" sources, such as hypervalent iodine reagents (e.g., Togni reagents) or Umemoto's reagents, can be used to directly trifluoromethylate phenols.

Photoredox Catalysis : Recent advancements have led to visible-light-promoted methods for the multiple trifluoromethylation of phenols using readily available trifluoromethyl iodide (CF3I) as the CF3 source.

Indirect Trifluoromethylation Methods

Indirect methods involve a multi-step sequence to install the trifluoromethyl group. While less direct, these routes can offer advantages in terms of substrate scope and functional group tolerance.

Via Xanthate Intermediates : A two-step procedure for the O-trifluoromethylation of phenols proceeds through the formation of an aryl xanthate intermediate. The phenol is first converted to a xanthate, which is then transformed into the corresponding aryl trifluoromethyl ether under mild conditions. nih.gov

Decarboxylative Fluorination : Another indirect strategy involves the O-carboxydifluoromethylation of a phenol, followed by a silver-catalyzed decarboxylative fluorination to furnish the aryl trifluoromethyl ether.

Table 2: Comparison of Trifluoromethylation Reagents

Reagent Type Example Reagent Method Advantage
Nucleophilic Ruppert-Prakash (TMSCF3) Silver-Mediated Direct Uses unprotected phenols
Electrophilic Togni Reagent Direct Broad applicability
Radical Source Trifluoromethyl Iodide (CF3I) Photoredox Catalysis Mild, visible-light conditions
Multi-step Imidazolium salts / CS2 Indirect via Xanthates Mild, tolerates heterocycles

Amination and Hydroxylation Routes for Phenolic Structures

The introduction of amino and hydroxyl groups onto aromatic rings are fundamental transformations in organic synthesis. For structures related to this compound, these methods can be applied to build the core structure or to synthesize derivatives.

Hydroxylation: Direct hydroxylation of arenes can be achieved through methods like deprotonative cupration followed by oxidation. This approach offers high regio- and chemoselectivity. Another route involves the use of hydrogen peroxide (H2O2) as an oxidant in the presence of various catalysts, such as titanium silicate (B1173343) molecular sieves, which are particularly effective for phenol hydroxylation.

Amination: The conversion of phenols to anilines can be challenging but is achievable through modern catalytic systems. A rhodium-catalyzed amination of phenols provides a direct, redox-neutral pathway to anilines, with water as the only byproduct. This method relies on the catalyst's ability to facilitate the difficult keto-enol tautomerization of the phenol. Palladium-catalyzed systems have also been developed for the direct amination of phenols using amines. For the synthesis of the title compound, the most direct amination route is the reduction of a nitro group, as previously discussed. Furthermore, enzymatic N-hydroxylation of amino-aromatics by enzymes like CYP2E1 has been studied, though this represents a bio-transformation rather than a synthetic route. nih.gov

Sequential and One-Pot Synthesis Strategies for this compound Analogs

While a specific one-pot synthesis for this compound is not prominently documented, the principles are widely applied to the synthesis of its analogs, particularly complex heterocyclic structures. For example, a convenient one-pot method exists for the synthesis of 1-aryl-3-trifluoromethylpyrazoles from nitrile imines and a surrogate of acetylene. nih.gov This process involves a cascade of reactions including (3+3)-annulation, dehydration, and ring contraction. nih.gov

Similarly, trifluoromethyl-containing 2-amino-1,8-naphthyridines can be prepared through direct cyclocondensation reactions in a sequential or one-pot fashion. These strategies demonstrate the feasibility of constructing complex molecules bearing the trifluoromethyl and amino groups by carefully designing a sequence of reactions that can proceed in a single vessel. The development of such a process for this compound or its derivatives would represent a significant step towards a more efficient and sustainable synthesis.

Regioselective Synthesis of Substituted this compound Derivatives

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount when synthesizing substituted aromatic compounds, where multiple reaction sites are often available. The synthesis of specific derivatives of this compound requires precise control over the position of incoming substituents.

The inherent directing effects of the existing functional groups (hydroxyl, amino, and trifluoromethyl) on the phenol ring will govern the position of further electrophilic substitution. However, achieving high regioselectivity often requires specialized synthetic methods.

Examples from related chemistries illustrate how regioselectivity can be controlled:

Catalytic Control : In the synthesis of trifluoromethyl-substituted amines, a threonine-derived aminophenol-based boryl catalyst can be used to achieve high regio- and enantioselectivity in the addition of nucleophiles to imines. nih.gov

Reagent-Based Control : The choice of reagent can dictate the outcome of a reaction. For instance, in the conversion of 1,3-diketones to β-chloroenones, the regioselectivity can be altered by selecting the appropriate chlorinating agent. aminer.cn

Cycloaddition Strategies : Regioselective [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings with defined substitution patterns. This has been used to synthesize 5-trifluoromethyl-1,2,4-triazoles with high regioselectivity. mdpi.com

Directed Reactions : The cyclocondensation of trifluoromethylated β-enamino diketones with hydrazines can proceed with high regioselectivity to form trifluoromethyl-containing pyrazoles. rsc.org

These examples underscore that achieving regioselective synthesis in complex molecules like substituted 5-amino-2-trifluoromethyl-phenols relies on a deep understanding of reaction mechanisms and the strategic use of catalysts, directing groups, and specific reagents.

Synthesis of Metal Complexes Incorporating this compound Ligands

The synthesis of metal complexes utilizing this compound as a ligand is an area of growing interest, driven by the potential to combine the coordination capabilities of the aminophenol moiety with the unique electronic properties imparted by the trifluoromethyl group. While specific literature detailing the synthesis of metal complexes directly from this compound is not extensively available, synthetic methodologies can be inferred from the well-established coordination chemistry of analogous substituted aminophenols and trifluoromethyl-containing ligands.

The general strategy for the synthesis of metal complexes with aminophenol-type ligands involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The aminophenol can act as a bidentate ligand, coordinating to the metal center through the amino and hydroxyl groups. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to influence the electronic properties of the resulting metal complexes. nih.gov

General Synthetic Routes

The synthesis of metal complexes with this compound would likely follow established protocols for other aminophenol derivatives. A typical reaction would involve dissolving the ligand and a metal salt in a solvent, followed by heating or stirring at room temperature to facilitate complex formation. The choice of solvent and reaction conditions would depend on the specific metal and the desired complex.

For instance, the synthesis of copper(II) complexes with sterically hindered o-aminophenol derivatives has been achieved by reacting the ligand with a Cu(II) salt, where the aminophenol coordinates as a singly deprotonated, bidentate O,N-ligand. nih.gov Similarly, iron(III) complexes have been synthesized with proline-based aminophenol ligands. nih.gov It is anticipated that this compound would behave similarly, coordinating to various transition metal ions.

The synthesis of Schiff base complexes derived from aminophenols is also a common approach. This would involve the initial condensation of this compound with an appropriate aldehyde or ketone to form a Schiff base ligand, which is then reacted with a metal salt to form the final complex. This method has been successfully employed for the synthesis of complexes with a variety of transition metals, including Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). tandfonline.comnih.gov

Potential Metal Complexes and Their Synthesis

Based on the coordination chemistry of similar ligands, it is plausible to synthesize a range of metal complexes with this compound. The following table summarizes potential synthetic strategies for various transition metal complexes.

Metal IonPotential Precursor SaltTypical SolventGeneral Reaction ConditionsExpected Complex TypeSupporting Analogy
Copper(II)CuCl₂, Cu(OAc)₂·H₂OMethanol, Ethanol, DMSOStirring at room temperature or refluxMononuclear or dinuclear complexes, often with square planar or distorted octahedral geometry nih.govnih.govrsc.orgrsc.orgmdpi.com
Iron(III)FeCl₃Methanol, EthanolRefluxMononuclear or dinuclear complexes, typically octahedral geometry nih.govnsf.gov
Cobalt(II)CoCl₂·6H₂O, Co(OAc)₂·4H₂OMethanol, EthanolRefluxOctahedral or tetrahedral complexes rsc.orgresearchgate.netmdpi.com
Nickel(II)NiCl₂·6H₂O, Ni(OAc)₂·4H₂OMethanol, EthanolRefluxSquare planar or octahedral complexes nih.govwikipedia.orgcapes.gov.br
Zinc(II)ZnCl₂, Zn(OAc)₂·2H₂OMethanol, Ethanol, DMSOStirring at room temperature or refluxTetrahedral or octahedral complexes mdpi.comnih.govresearchgate.net

Influence of the Trifluoromethyl Group

The presence of the trifluoromethyl group at the 2-position of the phenol ring is expected to have a significant impact on the properties of the resulting metal complexes. The strong electron-withdrawing nature of the CF₃ group can enhance the acidity of the phenolic proton, potentially facilitating deprotonation and coordination to the metal ion. nih.gov Furthermore, the steric bulk and lipophilicity of the trifluoromethyl group could influence the geometry and solubility of the complexes. nih.govnih.gov Research on trifluoromethyl-containing ligands in metal complexes suggests that this group can stabilize different oxidation states of the metal and affect the redox properties of the complex. nih.gov

Chemical Reactivity and Transformations of 5 Amino 2 Trifluoromethyl Phenol

Reactions Involving the Amino Group

The amino group in 5-Amino-2-trifluoromethyl-phenol is a primary aromatic amine, and as such, it undergoes a range of characteristic reactions, including acylation, alkylation, diazotization, and condensation to form Schiff bases.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group allows for its ready acylation and alkylation.

Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. For instance, the reaction of an aminophenol with an acyl chloride, such as ethanoyl chloride, would be expected to yield an N-acylated product. chemguide.co.uk This reaction is a common strategy to protect the amino group or to introduce new functionalities into the molecule. The use of a base is often employed to neutralize the hydrogen chloride byproduct.

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the extent of alkylation can be challenging, as primary amines can undergo multiple alkylations to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. thieme-connect.de Selective mono-N-alkylation of primary aromatic amines can be achieved under specific conditions, for example, using a base like potassium carbonate in a suitable solvent. thieme-connect.de While direct experimental data for this compound is not prevalent, the general principles of amine alkylation suggest that it would react with alkyl halides under appropriate conditions. thieme-connect.degoogle.comchemistryviews.org

Table 1: Representative Acylation and Alkylation Reactions of Aromatic Amines

Reaction TypeReagentProduct TypeGeneral Conditions
AcylationAcyl Chloride (e.g., CH₃COCl)N-Acyl-aminophenolRoom temperature or gentle heating, often with a base.
AlkylationAlkyl Halide (e.g., CH₃I)N-Alkyl-aminophenolBase (e.g., K₂CO₃), solvent (e.g., Methanol). thieme-connect.de

Diazotization and Coupling Reactions

A quintessential reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). unb.cascribd.comekb.eg This reaction converts the amino group into a diazonium salt. The resulting diazonium salt of this compound would be a versatile intermediate.

These diazonium salts are highly reactive and can undergo a variety of subsequent coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. unb.canih.govyoutube.com The coupling reaction with a phenol (B47542) typically occurs under mildly alkaline conditions, while coupling with an aniline (B41778) is usually performed in a slightly acidic medium. youtube.comstackexchange.com The position of the coupling is directed by the activating groups on the coupling partner. For instance, in the case of p-aminophenol, experimental evidence suggests that coupling occurs ortho to the hydroxyl group due to the enhanced nucleophilicity of the phenoxide ion formed in basic conditions. stackexchange.com

Table 2: General Steps in Azo Dye Synthesis from an Aromatic Amine

StepReagentsIntermediate/ProductKey Conditions
DiazotizationNaNO₂, HClDiazonium Salt0-5 °C. unb.cascribd.comekb.eg
CouplingPhenol or AnilineAzo DyeMildly alkaline for phenols, slightly acidic for anilines. youtube.comstackexchange.com

A patent for the preparation of azo dyes describes the diazotization of 2-amino-5-nitro-benzotrifluoride in sulfuric acid using nitrosylsulfuric acid, followed by coupling with N,N-disubstituted anilines. google.com This provides a relevant example of the reactivity of a trifluoromethyl-substituted aniline in diazotization-coupling sequences.

Condensation Reactions for Schiff Base Formation

The amino group of this compound can undergo condensation with aldehydes or ketones to form Schiff bases (imines). nih.govresearchgate.netsemanticscholar.orgresearchgate.net This reaction typically involves heating the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration process. The formation of the C=N double bond is characteristic of this transformation.

The synthesis of Schiff bases from 2-aminophenol (B121084) and various substituted benzaldehydes has been reported, highlighting the general applicability of this reaction to aminophenols. researchgate.netresearchgate.net These reactions are often straightforward and can be monitored by techniques like thin-layer chromatography. nih.gov

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound exhibits its own characteristic reactivity, including etherification, esterification, and oxidation.

Etherification and Esterification

Etherification of the phenolic hydroxyl group can be accomplished by reacting the compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base, typically a hydroxide (B78521) or carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a Williamson ether synthesis. A patent describes the etherification of an aminophenol where the aniline function is protected as an anilide, using a phase transfer catalyst and an alkyl halide in the presence of an alkali hydroxide. google.com

Esterification of the hydroxyl group can be achieved by reaction with acylating agents like acyl chlorides or acid anhydrides. chemguide.co.ukorganic-chemistry.orgchemguide.co.uk This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct. The reaction of phenols with acyl chlorides is generally less vigorous than that of alcohols. chemguide.co.uk The formation of a phenyl ester introduces an acyl group onto the oxygen atom.

Table 3: Representative Etherification and Esterification Reactions of Phenols

Reaction TypeReagentProduct TypeGeneral Conditions
EtherificationAlkyl Halide (e.g., CH₃I), Base (e.g., NaOH)Phenyl EtherBase to form phenoxide, followed by reaction with alkylating agent.
EsterificationAcyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Phenyl EsterRoom temperature or warming, in the presence of a base. chemguide.co.uk

Oxidation Reactions

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a cornerstone of modern chemistry, valued for the unique properties it imparts to molecules, such as enhanced metabolic stability and lipophilicity. innospk.com Its reactivity, particularly in the context of this compound, is a subject of significant interest.

Hydrolytic Stability and Defluorination Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the trifluoromethyl group exceptionally stable and generally resistant to hydrolysis under normal conditions. rsc.org However, research has shown that under certain environmental and laboratory conditions, defluorination of trifluoromethyl-containing aromatic compounds can occur.

Studies on various trifluoromethylphenols (TFMPs) have revealed that their hydrolytic defluorination is possible in aqueous solutions, with the reaction rate and mechanism being highly dependent on the position of the trifluoromethyl group and the pH of the solution. bohrium.comrsc.orgchemrxiv.org For instance, 2-TFMP and 4-TFMP have been observed to undergo complete hydrolytic defluorination, yielding the corresponding hydroxybenzoic acids. rsc.org In contrast, 3-TFMP shows no signs of hydrolysis under similar conditions. rsc.orgrsc.orgchemrxiv.org This difference in reactivity is attributed to the requirement of phenolate (B1203915) formation to initiate the defluorination cascade. rsc.org The deprotonation of the phenol allows for the delocalization of the negative charge, which facilitates a β-elimination of a fluoride (B91410) ion, a pathway not available to the 3-TFMP isomer. rsc.org

The proposed mechanism for the defluorination of ortho and para-substituted TFMPs involves a rate-determining step where the phenolate anion drives the elimination of the first fluoride ion. rsc.org This is followed by the rapid elimination of the remaining two fluoride ions from the resulting reactive intermediates. rsc.org High-resolution mass spectrometry has identified benzoyl fluoride as an intermediate in the hydrolysis of 4-TFMP. bohrium.comrsc.orgchemrxiv.org These findings have broader implications for understanding the environmental fate of other per- and polyfluoroalkyl substances (PFAS). rsc.orgchemrxiv.org

Table 1: Hydrolytic Stability of Trifluoromethylphenol Isomers
CompoundHydrolysis ObservedPrimary Products
2-TrifluoromethylphenolYes2-Hydroxybenzoic acid, Fluoride
3-TrifluoromethylphenolNo-
4-TrifluoromethylphenolYes4-Hydroxybenzoic acid, Fluoride

Transformations of the Trifluoromethyl Moiety

While the trifluoromethyl group is known for its stability, several chemical methods have been developed to transform this moiety, expanding the synthetic utility of trifluoromethylated compounds. These transformations often require specific reagents and conditions.

Recent advancements have focused on various trifluoromethylation and trifluoromethoxylation strategies for alcohols and phenols. bohrium.comresearchgate.net These methods include O-trifluoromethylation, dehydroxylative trifluoromethoxylation, and deoxygenative trifluoromethylation. bohrium.com For instance, a two-step procedure for the trifluoromethoxylation of phenols involves the formation of xanthate intermediates, which are then converted to aryl trifluoromethyl ethers using reagents like XtalFluor-E. nih.gov

Direct C-H trifluoromethylation of phenols has also been achieved using visible-light-promoted reactions with CF3I as the trifluoromethyl source. chemistryviews.org This method allows for the introduction of multiple trifluoromethyl groups onto the phenol ring. chemistryviews.org The development of such reactions provides access to a wider range of functionalized molecules that could be valuable in drug discovery and materials science. chemistryviews.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the interplay of the electronic effects of its substituents: the strongly electron-donating amino (-NH2) and hydroxyl (-OH) groups, and the strongly electron-withdrawing trifluoromethyl (-CF3) group.

The amino and hydroxyl groups are activating and direct incoming electrophiles to the ortho and para positions. youtube.com Conversely, the trifluoromethyl group is deactivating and a meta-director. youtube.com In this compound, the directing effects of the amino and hydroxyl groups are reinforcing, strongly activating the positions ortho and para to them (positions 4 and 6) for electrophilic aromatic substitution. The trifluoromethyl group at position 2 deactivates the ring, particularly at the adjacent positions. Therefore, electrophilic attack is most likely to occur at the 4 and 6 positions.

Nucleophilic aromatic substitution (SNAr) on an electron-rich ring like phenol is generally difficult unless there are strong electron-withdrawing groups positioned ortho or para to a good leaving group. nih.gov While the trifluoromethyl group is electron-withdrawing, the presence of the powerful electron-donating amino and hydroxyl groups makes traditional SNAr reactions on the ring of this compound unlikely. However, recent research has shown that some SNAr reactions may proceed through a concerted mechanism that does not strictly require strong activation by electron-withdrawing groups. nih.gov The reaction of polyfluoroarenes, such as octafluorotoluene, with phenothiazine (B1677639) derivatives proceeds via an SNAr mechanism, with substitution occurring at the position para to the trifluoromethyl group. nih.gov

Coupling Reactions for Extended Molecular Architectures

The functional groups of this compound, particularly the amino group, serve as versatile handles for various coupling reactions to construct more complex molecules.

The amino group can be readily diazotized and subsequently used in a variety of transformations, such as Sandmeyer reactions, to introduce a wide range of functionalities. It can also participate in modern cross-coupling reactions. For instance, the Buchwald-Hartwig amination allows for the formation of new C-N bonds, linking the phenol to other aromatic or aliphatic moieties.

The amino group can also be converted to an isocyanate, a highly reactive functional group that readily reacts with nucleophiles like alcohols and amines to form urethanes and ureas, respectively. wikipedia.org This reactivity is fundamental in the production of polyurethanes and polyureas. wikipedia.org

Furthermore, the hydroxyl group can be engaged in coupling reactions. For example, Ullmann condensation with pyridines can form aryloxy-pyridines. acs.org A novel method for this transformation involves the reaction of 5-bromo-1,2,3-triazines with phenols, followed by a one-pot cycloaddition to yield 3-aryloxy-pyridines. acs.org These coupling strategies are instrumental in synthesizing complex molecular architectures with potential applications in medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.

Proton NMR spectroscopy of 5-Amino-2-trifluoromethyl-phenol reveals distinct signals for the aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups.

A representative ¹H NMR spectrum in chloroform-d (B32938) (CDCl₃) shows signals in the aromatic region, which are typically multiplets due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. The protons of the amino (NH₂) and hydroxyl (OH) groups often appear as broad singlets, and their chemical shifts can vary with concentration and solvent.

Table 1: ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
Aromatic-H 7.41 - 7.10 m - 3H
NH₂ 3.79 s (br) - 2H

Note: 'm' denotes a multiplet and 's (br)' denotes a broad singlet. The data is representative and may vary slightly based on experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, each of the seven carbon atoms is expected to produce a distinct signal. The carbon attached to the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to the electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups exhibit predictable shifts. libretexts.org

Table 2: ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (ppm) Description
C-CF₃ 124.3 (q, JC-F = 271.8 Hz) Carbon of the trifluoromethyl group
C-OH 145.8 Carbon attached to the hydroxyl group
C-NH₂ 133.5 Carbon attached to the amino group
Aromatic C 129.8, 129.3, 127.8 Aromatic carbons

Note: 'q' denotes a quartet. The data is representative from a related compound and may vary slightly for this compound. imperial.ac.uk

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. For instance, in a related compound, N-(2-(dimethylamino)-5-(trifluoromethyl)phenyl)-2-phenylacetamide, the ¹⁹F NMR spectrum in CDCl₃ shows a singlet at -62.15 ppm. imperial.ac.uk This value can serve as a reference point for the expected chemical shift in this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. The O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching vibrations of the amino group are typically observed as broad bands in the region of 3200-3500 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also present at their expected frequencies. For a similar compound, N-(2-(dimethylamino)-5-(trifluoromethyl)phenyl)-2-phenylacetamide, characteristic FT-IR peaks were observed at 3285 cm⁻¹ (N-H stretch) and in the 1614-1425 cm⁻¹ range for aromatic C=C stretching. imperial.ac.uk

Table 3: FT-IR Data for this compound and Related Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Phenol) Stretching 3200-3400 (broad)
N-H (Amine) Stretching 3300-3500
C-H (Aromatic) Stretching 3000-3100
C=C (Aromatic) Stretching 1450-1600
C-F (Trifluoromethyl) Stretching 1100-1300 (strong)
C-O (Phenol) Stretching 1200-1260

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its identification. While specific Raman spectral data for this compound is not extensively published, the expected spectrum can be inferred from the analysis of structurally related compounds such as 2-aminophenol (B121084) and 4-aminophenol.

The Raman spectrum of this compound would be characterized by several key vibrational modes. The presence of the trifluoromethyl (-CF3) group, a strong Raman scatterer, would likely give rise to prominent bands. The symmetric and asymmetric stretching vibrations of the C-F bonds typically appear in the region of 1100-1350 cm⁻¹. The aromatic ring vibrations would also be evident, with characteristic C-C stretching modes appearing around 1600 cm⁻¹ and the ring breathing mode at approximately 1000 cm⁻¹.

The amino (-NH2) and hydroxyl (-OH) groups will also contribute to the Raman spectrum. The N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region, while the O-H stretching band would appear in a similar high-frequency range, often broadened due to hydrogen bonding. Phenolic C-O stretching is typically observed around 1200-1300 cm⁻¹.

To provide a more concrete, albeit comparative, view, the table below lists the characteristic Raman shifts for the parent compound, 2-aminophenol, which can serve as a reference for the potential spectral features of this compound. chemicalbook.com

Vibrational Mode2-Aminophenol Wavenumber (cm⁻¹)Expected Region for this compound (cm⁻¹)
N-H Stretch~34003300-3500
O-H Stretch~31003000-3500
Aromatic C-H Stretch~30503000-3100
Aromatic C-C Stretch~16001580-1620

Table 1. Notable Raman Shifts for 2-Aminophenol. chemicalbook.com

It is important to note that the electronic effects of the trifluoromethyl group, being a strong electron-withdrawing group, would likely induce shifts in the vibrational frequencies of the adjacent amino and hydroxyl groups, as well as the aromatic ring, compared to unsubstituted aminophenols.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of a molecule by providing a highly accurate mass measurement. For this compound (C7H6F3NO), the theoretical exact mass can be calculated. This high-precision measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. While specific experimental HRMS data for this compound is not widely available in the literature, the theoretical monoisotopic mass serves as a critical reference for its identification.

PropertyValue
Molecular FormulaC7H6F3NO
Theoretical Monoisotopic Mass177.04015 Da

Table 2. High-Resolution Mass Spectrometry Data for this compound.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for assessing the purity of a sample and confirming the molecular weight of its components.

In an LC-MS or GC-MS analysis of this compound, the compound would first be separated from any impurities on a chromatographic column. Upon entering the mass spectrometer, it would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be detected, confirming its molecular weight. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 177.13 g/mol .

While specific chromatograms and mass spectra for this compound are not readily found in public databases, the general approach would involve monitoring for the expected molecular ion and any characteristic fragment ions. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), would provide further structural confirmation. For instance, the fragmentation of related trifluoromethylanilines often shows the loss of the trifluoromethyl group or cleavage of the aromatic ring. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption spectrum is characteristic of the molecule's chromophores. For this compound, the phenol (B47542) and aniline (B41778) moieties act as the primary chromophores.

Phenols typically exhibit two main absorption bands in the UV region. researchgate.netnist.gov The primary band (E2-band) appears at a shorter wavelength, usually around 210-220 nm, while the secondary band (B-band) is found at a longer wavelength, typically around 270-280 nm. researchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring.

The presence of the amino group (-NH2) and the trifluoromethyl group (-CF3) on the phenol ring of this compound will influence its UV-Vis spectrum. The amino group, being an auxochrome, generally causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the benzene ring. Conversely, the strong electron-withdrawing nature of the trifluoromethyl group can lead to a hypsochromic (blue) shift. The resulting spectrum will be a combination of these opposing effects, along with the influence of the solvent.

Computational studies on substituted phenols have shown that time-dependent density functional theory (TD-DFT) can be a reliable method for predicting and interpreting their UV absorption spectra. nih.gov While specific experimental λmax values for this compound are not documented in readily available literature, a summary of expected absorption maxima based on related compounds is presented below.

CompoundSolventλmax 1 (nm)λmax 2 (nm)
PhenolNot specified~210~270
2-AminophenolNot specified~234~286

Table 3. UV-Vis Absorption Maxima for Phenol and 2-Aminophenol. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal determination of its molecular structure in the solid state. The analysis would reveal the planarity of the benzene ring and the orientation of the amino, hydroxyl, and trifluoromethyl substituents. Furthermore, it would elucidate the nature of the intermolecular hydrogen bonds formed by the amino and hydroxyl groups, which are crucial in defining the crystal packing.

While the crystal structure of this compound has not been reported in the Cambridge Structural Database, studies on other aromatic imines and substituted anilines have demonstrated the utility of this technique in understanding their solid-state conformations and intermolecular interactions. researchgate.netmdpi.com For instance, the analysis of related structures often reveals the formation of hydrogen-bonded chains or more complex networks. researchgate.net A hypothetical crystallographic analysis would provide the key structural parameters as outlined in the table below.

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond Lengths (e.g., C-N, C-O, C-F)Precise distances between atoms
Bond Angles (e.g., C-C-N, C-C-O)Angles between adjacent bonds
Torsion AnglesDescribing the conformation of substituents
Hydrogen Bonding InteractionsDonor-acceptor distances and angles

Table 4. Key Parameters from a Hypothetical X-ray Crystallographic Analysis of this compound.

Biological Activity Investigations of 5 Amino 2 Trifluoromethyl Phenol and Its Derivatives in Research Models

Antimicrobial Efficacy Studies

The antimicrobial properties of phenolic compounds and molecules containing trifluoromethyl groups have been a subject of interest in the development of new therapeutic agents. Research into derivatives of 5-Amino-2-trifluoromethyl-phenol has shown promising results in this area.

Antifungal Activity

The antifungal potential of salicylanilide (B1680751) esters of 4-(trifluoromethyl)benzoic acid has also been investigated. In a study of eighteen such compounds, their activity was tested against eight different fungal strains. The results indicated that molds were more susceptible to these derivatives than yeasts, with MICs starting from 0.49 μmol/L for molds and 1.95 μmol/L for yeasts. mdpi.com

However, the esterification of salicylanilides with 4-(trifluoromethyl)benzoic acid did not consistently lead to an increase in antifungal potency. mdpi.com The most active compound among the tested salicylanilides was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, and its corresponding ester, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, also showed a low MIC of 0.49 μmol/L. mdpi.com

Table 2: Minimum Inhibitory Concentrations (MIC) of Salicylanilide 4-(Trifluoromethyl)benzoate Derivatives against Fungal Strains
Fungal TypeCompoundMIC (μmol/L)
Moulds2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate≥ 0.49
YeastsSalicylanilide 4-(trifluoromethyl)benzoate Derivatives≥ 1.95

Antiproliferative and Apoptotic Effects in Cancer Cell Lines (In Vitro Models)

The fight against cancer has led researchers to explore a vast array of chemical compounds for their potential to inhibit tumor growth. Derivatives of this compound have emerged as a promising class of molecules in this regard, with studies demonstrating their ability to halt cancer cell proliferation and induce programmed cell death.

Inhibition of Cancer Cell Proliferation

Phenolic compounds are known to exert a direct antiproliferative action on cancer cells. nih.gov A novel derivative of all-trans retinoic acid (ATRA), 4-amino-2-trifluoromethyl-phenyl retinate (ATPR), has been shown to inhibit the proliferation of human hepatocellular carcinoma (HCC) HepG2 cells. spandidos-publications.com Studies revealed that ATPR was more potent than ATRA in suppressing the viability of HepG2 cells. spandidos-publications.com This inhibitory effect is achieved, in part, by inducing a G0/G1 cell cycle arrest. spandidos-publications.com It is important to note that a separate study on the effects of ATPR on breast cancer cells was retracted due to data duplication and should not be considered a reliable source. nih.govnih.govdovepress.com

Table 3: Effect of 4-amino-2-trifluoromethyl-phenyl retinate (ATPR) on the Viability of HepG2 Cells
TreatmentConcentration (µM)Cell Viability (% of control)
ATRA5~90%
25~75%
ATPR5~70%
25~40%

Data adapted from a study on human hepatocellular carcinoma HepG2 cells. spandidos-publications.com

Induction of Programmed Cell Death Pathways (e.g., Caspase Activation)

Beyond halting proliferation, an effective anticancer agent should ideally trigger apoptosis, or programmed cell death, in tumor cells. Phenolic compounds are known to promote apoptosis in cancer cells through various mechanisms, including the activation of caspases. nucleodoconhecimento.com.brmdpi.com

The derivative 4-amino-2-trifluoromethyl-phenyl retinate (ATPR) has been found to induce apoptosis in HepG2 cells. spandidos-publications.com This pro-apoptotic effect is mediated through the upregulation of the tumor suppressor protein p53 and the apoptosis-stimulating protein of p53 1 (ASPP1), alongside the downregulation of the inhibitory member of the ASPP family, iASPP. spandidos-publications.com The activation of p53 is a critical step in initiating the apoptotic cascade in response to cellular stress.

Furthermore, other phenolic compounds like syringic acid have been shown to selectively induce apoptosis in a dose-dependent manner by enhancing the regulation of caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively. researchgate.net Polyphenols, in general, can induce apoptosis by triggering the release of cytochrome c from mitochondria and activating caspases-3, -8, and -9. nucleodoconhecimento.com.br

Antimalarial Activity Studies

The emergence of drug-resistant strains of the malaria parasite Plasmodium falciparum necessitates the urgent development of new antimalarial drugs. The inclusion of trifluoromethyl groups in quinoline-based compounds has been a successful strategy in this endeavor.

Table 4: In Vitro Antimalarial Activity of Trifluoromethyl-Substituted Quinoline (B57606) Derivatives against P. falciparum (D10 strain)
CompoundIC50 (µg/mL)
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone4.8
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino)ketone5.2

Data from a study on the in vitro antimalarial activity of novel quinoline derivatives. nih.gov

The development of new quinoline derivatives continues to be a promising avenue for antimalarial drug discovery, with the trifluoromethyl group playing a key role in enhancing the potency of these compounds. nih.govmdpi.com

Modulation of Inflammatory Pathways

Inflammatory pathways are complex signaling cascades that are fundamental to the immune response but can also contribute to a variety of diseases when dysregulated.

Significant research has been conducted on derivatives of this compound for their potent inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases. One notable study identified a derivative, 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (also known as ASP0965), as a powerful and orally active inhibitor of the NLRP3 inflammasome. nih.gov This compound emerged from the optimization of an initial hit compound, demonstrating improved in vitro inhibitory activity against interleukin-1β (IL-1β) production. nih.gov

In Vitro NLRP3 Inflammasome Inhibitory Activity
CompoundDescriptionIn Vitro Activity (IL-1β Inhibition)Reference
ASP0965A derivative of 5-(trifluoromethyl)phenolPotent inhibitor nih.gov

Beyond the well-documented inhibition of the NLRP3 inflammasome, there is a scarcity of research investigating the interactions of this compound and its derivatives with other inflammatory mediators. The broader anti-inflammatory potential of this class of compounds, therefore, remains an area requiring further scientific exploration.

Enzyme Modulation and Inhibition Studies

The interaction of chemical compounds with enzymes is a fundamental aspect of pharmacology, often defining their metabolic fate and therapeutic or toxic potential.

The Cytochrome P450 (CYP450) family of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs. nih.gov The chemical structure of this compound, containing both a phenol (B47542) group and a trifluoromethyl group, suggests a potential for interaction with CYP450 enzymes. Phenolic compounds are known substrates for various CYP isoforms, and the presence of a trifluoromethyl group can influence the metabolic stability of a molecule. nih.gov However, a detailed review of the scientific literature did not yield specific studies that have experimentally determined the interaction profile of this compound or its derivatives with Cytochrome P450 enzymes. Therefore, while the potential for such interactions is chemically plausible, it is not yet substantiated by direct experimental evidence in the available research.

Kinase Inhibition (e.g., JNK1, LRRK2 for related scaffolds)

Mutations in the LRRK2 gene are a known cause of familial Parkinson's disease, and increased LRRK2 kinase activity has been observed in both familial and sporadic forms of the disease, making it a significant target for therapeutic inhibitors. rsc.org A screening of 84 antioxidant compounds identified seven phenolic compounds that were capable of inhibiting LRRK2 kinase activity. researchgate.net Among the potent inhibitors were piceatannol, thymoquinone, and esculetin. nih.gov These compounds were shown to reduce the loss of dopaminergic neurons and improve motor function in a G2019S-expressing fruit fly model. researchgate.netnih.gov Another natural phenolic compound, curcumin, has also been demonstrated to act as a LRRK2 kinase inhibitor. nih.gov

With regard to JNK, a member of the mitogen-activated protein kinase (MAPK) family, various inhibitors have been developed. scispace.com For instance, the flavonoid quercetagetin (B192229) has been identified as a natural inhibitor of JNK1, exhibiting more potent inhibition than the pharmacological inhibitor SP600125 in in-vitro kinase assays. nih.gov The development of JNK inhibitors is of interest for treating a range of conditions, including inflammatory diseases and neurodegenerative disorders. scispace.com While these findings highlight the potential of phenolic scaffolds to inhibit key kinases, further research is required to determine if this compound possesses similar activity.

Trypanocidal Activity in Parasitic Models

There is currently no specific data available on the trypanocidal activity of this compound. However, the investigation of other classes of compounds, some containing related structural motifs, has revealed promising results against Trypanosoma species, the causative agents of Chagas disease and African trypanosomiasis. nih.gov

For example, nitroaromatic compounds such as nifurtimox (B1683997) and benznidazole (B1666585) are established drugs for Chagas disease and their mechanism of action relies on the parasitic type I nitroreductase, an enzyme not present in mammalian cells. nih.gov This enzymatic reduction within the parasite generates toxic metabolites. nih.gov The search for new trypanocidal agents has also explored derivatives of naturally occurring compounds. For instance, synthetic derivatives of 2,5-diphenyloxazoles have been evaluated for their activity against various Trypanosoma species, with some analogs showing improved potency over the natural product. nih.gov Flavanone derivatives have also demonstrated promising anti-Trypanosoma cruzi activity, with some compounds being more potent than the reference drug benznidazole. nih.govmdpi.com Furthermore, derivatives of 2-propen-1-amine have shown efficacy in both in vitro and in vivo models of T. cruzi infection. nih.gov These studies underscore the diverse chemical scaffolds that can exhibit trypanocidal effects, though the potential of aminophenol derivatives like this compound in this context remains to be elucidated.

Antioxidant Capacity Assessments

While direct antioxidant capacity assessments of this compound are not extensively documented, the antioxidant properties of the broader class of phenols and specifically aminophenols are well-established. Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to chain-carrying radicals, a process that is influenced by the solvent environment. nih.gov

Research on a structurally related compound, 5-Amino-2-methoxyphenol, has indicated that it possesses significant antioxidant properties. In vitro assays demonstrated its ability to effectively scavenge free radicals. The antioxidant activity of aminophenol analogues is an area of active research. For example, novel p-alkylaminophenols and p-acylaminophenols have been synthesized and evaluated for their antioxidant and anticancer activities. rsc.org These studies suggest that the aminophenol scaffold is a promising backbone for the development of new antioxidant agents. Given the structural similarities, it is plausible that this compound also exhibits antioxidant properties, although experimental verification is necessary.

Cytotoxicity and Selectivity Profiling in Non-Target Cell Lines (In Vitro)

The evaluation of cytotoxicity in non-target cell lines is a critical step in the development of therapeutic compounds to assess their selectivity and potential for off-target effects. For a compound with potential applications such as a trypanocidal agent, mammalian cell lines would be considered non-target.

Studies on trifluoromethyl-containing compounds have shown a range of cytotoxic activities. For instance, novel trifluoromethylquinoline derivatives have been evaluated for their in vitro cell-growth inhibitory activity against human promyelocytic leukemic cells (HL-60), with one derivative showing an IC₅₀ of 10±2.5 μM and inducing apoptosis. nih.gov Other trifluoromethyl pyrimidine (B1678525) derivatives have demonstrated certain anticancer activities against PC3, K562, Hela, and A549 cell lines at a concentration of 5 μg/ml. nih.gov Additionally, some newly synthesized aryl trifluoromethyl tellurides have exhibited excellent anti-tumor activity in MTT assays using HeLa and 4T1 cell lines. rsc.org

In the context of selectivity, studies on the trypanocidal activity of 2,5-diphenyloxazole (B146863) derivatives found that while some analogs had potent activity against Trypanosoma species, they also exhibited cytotoxicity in Madin-Darby bovine kidney (MDBK) cells. nih.gov However, an O-methylated analog was found to be non-cytotoxic and displayed selective trypanocidal activity. nih.gov Similarly, bioactive fractions from a herbal mixture of Aloe barbadensis and Taraxacum officinale showed trypanocidal effects with minimal cytotoxicity to mammalian cells, including murine macrophages (RAW 264.7) and human embryonic kidney (HEK 293) cells. nih.gov

Research Findings on the Biological Activity of this compound Derivatives and Related Scaffolds

Biological Activity Compound/Derivative Research Model Key Findings
Kinase Inhibition Piceatannol, Thymoquinone, Esculetin G2019S-expressing neuronal and Drosophila models Potent inhibitors of LRRK2 kinase activity, reduced loss of dopaminergic neurons, and improved locomotor defects. researchgate.netnih.gov
Curcumin Cell and Drosophila models Acted as a LRRK2 kinase inhibitor and an antioxidant. nih.gov
Quercetagetin In vitro JNK1 kinase assays More potent inhibitor of JNK1 activity than the pharmacological inhibitor SP600125. nih.gov
Trypanocidal Activity 2,5-Diphenyloxazole derivatives Trypanosoma brucei brucei, T. b. gambiense, T. b. rhodesiense, T. congolense, T. evansi Some analogs exhibited superior potency to the natural product, though some also showed cytotoxicity in MDBK cells. nih.gov
Flavanone derivatives Trypanosoma cruzi The majority of tested compounds displayed promising anti-Trypanosoma cruzi activity, with the most potent being more effective than benznidazole. nih.govmdpi.com
2-Propen-1-amine derivatives Trypanosoma cruzi (in vitro and in vivo) The cis isomeric form was most active against trypomastigote forms; the bromo derivative showed high survival rates in infected mice. nih.gov
Antioxidant Capacity 5-Amino-2-methoxyphenol In vitro free radical scavenging assays Possesses significant antioxidant properties and can effectively scavenge free radicals.
p-Alkylaminophenols and p-acylaminophenols Rat liver microsomes, HL60 and HL60R human leukemia cell lines p-Alkylaminophenols exhibited superoxide (B77818) scavenging and lipid peroxidation inhibitory activities. rsc.org
Cytotoxicity 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone Human promyelocytic leukemic cells (HL-60) Showed the highest cell-growth inhibitory activity with an IC₅₀ of 10±2.5 μM and induced apoptosis. nih.gov
Trifluoromethyl pyrimidine derivatives PC3, K562, Hela, and A549 cancer cell lines Indicated certain anticancer activities at a concentration of 5 μg/ml. nih.gov
Aryl trifluoromethyl tellurides HeLa and 4T1 cell lines Some products showed excellent anti-tumor activity in MTT assays. rsc.org
5-Amino-o-cresol F344/NTac rats and B6C3F1/N mice No increases in micronucleated erythrocytes were observed, suggesting no bone marrow toxicity. nih.gov

Mechanism of Biological Action Molecular and Cellular Insights for 5 Amino 2 Trifluoromethyl Phenol

Identification of Molecular Targets and Binding Modes

There is currently no specific information in the scientific literature that identifies the molecular targets for 5-Amino-2-trifluoromethyl-phenol. The binding modes of this compound with any biological molecule have also not been elucidated.

In broader terms, aminophenol structures are recognized for their potential to interact with various biological targets. For instance, some aminophenol derivatives have been investigated for their inhibitory effects on enzymes. However, without specific research on this compound, any discussion of its molecular targets remains speculative.

Elucidation of Cellular Pathway Perturbations

Detailed studies on the specific cellular pathways affected by this compound are not available. General cellular responses to aminophenols can include the induction of oxidative stress and alterations in metabolic pathways, but these effects are highly dependent on the specific molecular structure and the cellular context. Without experimental data, it is not possible to definitively state which pathways this compound might influence.

Role of the Trifluoromethyl Group in Enhancing Lipophilicity and Membrane Permeation

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, known for its profound impact on a molecule's physicochemical properties. The inclusion of a -CF3 group generally increases the lipophilicity (fat-solubility) of a compound. This enhanced lipophilicity can facilitate the molecule's ability to pass through the lipid bilayers of cell membranes, a critical step for a compound to reach intracellular targets. nih.gov

Importance of Phenolic and Amino Moieties in Receptor or Enzyme Interactions

The phenolic hydroxyl (-OH) and the amino (-NH2) groups are crucial for a molecule's interaction with biological receptors and enzymes.

Phenolic Hydroxyl Group: The -OH group can act as both a hydrogen bond donor and acceptor, forming key interactions that can anchor a molecule within the binding site of a protein. The acidity of the phenolic proton can be critical for these interactions.

Amino Group: The -NH2 group primarily functions as a hydrogen bond donor. Its basicity and potential to be protonated at physiological pH can lead to ionic interactions with acidic amino acid residues in a protein, further stabilizing the binding.

The relative positions of these groups on the aromatic ring, along with the influence of the trifluoromethyl group, would dictate the specific geometry and nature of these interactions for this compound.

Metabolic Transformations and Metabolite Identification in Biological Systems (excluding human)

Specific studies on the metabolic fate of this compound in non-human biological systems are not documented in the available literature. However, general metabolic pathways for related compounds can provide insights into its potential biotransformation.

Biotransformation Pathways in Microorganisms

While there is no direct research on the microbial biotransformation of this compound, studies on other fluorinated aromatic compounds and aminophenols offer potential degradation pathways. Microorganisms, such as certain species of bacteria and fungi, are known to metabolize a wide range of aromatic compounds.

For instance, some fungi, like Cunninghamella elegans, are used as microbial models for mammalian metabolism and have been shown to biotransform various fluorinated xenobiotics. nih.gov The degradation of aminophenols in bacteria often involves hydroxylation and ring cleavage. The presence of the stable carbon-fluorine bonds in the trifluoromethyl group might render the compound more resistant to microbial degradation compared to its non-fluorinated analogs. nih.gov

Table 1: Potential Microbial Biotransformation Reactions for Aromatic Compounds

Reaction TypeDescriptionPotential Relevance to this compound
Hydroxylation Addition of a hydroxyl (-OH) group to the aromatic ring.This is a common initial step in the aerobic degradation of aromatic compounds.
Deamination Removal of the amino (-NH2) group.Could occur, leading to the formation of a trifluoromethylated phenol (B47542).
Ring Cleavage Opening of the aromatic ring structure.A key step in the complete mineralization of the compound.
Defluorination Removal of fluorine atoms from the trifluoromethyl group.This is generally a difficult process for the stable C-F bonds.

This table represents potential pathways and is not based on direct experimental evidence for this compound.

Metabolite Identification in Animal Models

There are no published studies identifying the metabolites of this compound in any animal models. The metabolism of aromatic compounds in animals typically involves Phase I and Phase II reactions in the liver.

Phase I Metabolism: This usually involves oxidation, reduction, or hydrolysis. For this compound, this could include hydroxylation of the aromatic ring or oxidation of the amino group, primarily mediated by cytochrome P450 enzymes.

Phase II Metabolism: This involves conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation or sulfation of the phenolic hydroxyl group and acetylation of the amino group.

Table 2: Potential Phase I and Phase II Metabolites in Animal Models

Metabolic PhasePotential ReactionPotential Metabolite Structure
Phase I HydroxylationHydroxylated this compound
Phase I N-oxidationN-hydroxy-5-Amino-2-trifluoromethyl-phenol
Phase II Glucuronidation5-Amino-2-trifluoromethyl-phenyl glucuronide
Phase II Sulfation5-Amino-2-trifluoromethyl-phenyl sulfate
Phase II N-acetylation5-Acetamido-2-trifluoromethyl-phenol

This table presents hypothetical metabolites based on general metabolic pathways for similar compounds and is not based on direct experimental data for this compound.

Structure Activity Relationship Sar Studies of 5 Amino 2 Trifluoromethyl Phenol Derivatives

Influence of Substituent Position on Bioactivity

The spatial arrangement of functional groups on an aromatic ring is a critical factor governing a molecule's interaction with its biological target. In the context of 5-Amino-2-trifluoromethyl-phenol, the relative positions of the amino, hydroxyl, and trifluoromethyl groups, as well as any additional substituents, can profoundly impact bioactivity.

Furthermore, the introduction of additional substituents at the remaining open positions on the aromatic ring (positions 3, 4, and 6) would lead to a diverse array of analogues. The specific location of these substituents dictates their steric and electronic influence on the neighboring functional groups, which in turn modulates the molecule's biological response. For example, a bulky substituent at the 4-position might sterically hinder the interaction of the adjacent amino group with a receptor, while an electron-withdrawing group at the 6-position could modulate the acidity of the phenolic hydroxyl group.

A hypothetical analysis of substituent effects on a generic biological target is presented in Table 1. This illustrates how the position of a simple methyl group could lead to varied activity, highlighting the importance of positional scanning in SAR studies.

Table 1: Hypothetical Bioactivity of Monomethyl-substituted this compound Derivatives

Compound Substituent Position Hypothetical Relative Bioactivity
1 - 1.0
1a 3-Methyl 1.5
1b 4-Methyl 0.8
1c 6-Methyl 2.1

Impact of Functional Group Modifications (e.g., halogen, alkyl, heterocyclic substitutions)

Beyond positional changes, the nature of the substituents themselves plays a pivotal role in defining the SAR. Modifying the functional groups on the this compound scaffold allows for the fine-tuning of its physicochemical properties to optimize biological activity.

Halogen Substitutions: The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry. Halogens can alter a molecule's lipophilicity, electronic character, and metabolic stability. For instance, adding a chlorine or bromine atom can enhance lipophilicity, potentially improving membrane permeability. A study on fluoronitrobenzenes demonstrated that the number and position of halogen substituents significantly influence metabolic fate and biological effects, a principle that can be extrapolated to the this compound scaffold. nih.gov

Alkyl Substitutions: The incorporation of alkyl groups of varying sizes (e.g., methyl, ethyl, isopropyl) can probe the steric tolerance of the target's binding site. Smaller alkyl groups might fill small hydrophobic pockets, enhancing binding affinity, while larger, bulkier groups could lead to steric clashes and reduced activity.

Table 2 provides a hypothetical illustration of how different functional group modifications at a specific position (e.g., the 6-position) could influence bioactivity.

Table 2: Hypothetical Bioactivity of 6-Substituted this compound Derivatives

Compound 6-Substituent Hypothetical Relative Bioactivity
1 -H 1.0
2a -Cl 3.5
2b -CH3 2.1
2c -OCH3 1.2
2d -Pyridyl 4.8

Correlation between Electronic Properties and Biological Response

The electronic nature of the substituents on the this compound ring is a key determinant of its reactivity and interaction with biological targets. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and the pKa of the phenolic hydroxyl and amino groups.

The introduction of further electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, alkyl) can modulate these properties. For example, an electron-donating group positioned ortho or para to the phenolic hydroxyl can increase its electron density, potentially enhancing its hydrogen bonding capability or altering its ionization state at physiological pH. Conversely, an electron-withdrawing group would have the opposite effect.

A quantitative structure-activity relationship (QSAR) approach can be employed to correlate electronic parameters (such as Hammett constants) of the substituents with the observed biological response. This allows for a more predictive approach to designing new analogues with improved activity. For instance, a positive correlation with an electron-donating substituent at a particular position might suggest that increasing the electron density in that region is favorable for activity.

Steric Effects on Molecular Recognition and Activity

The three-dimensional shape of a molecule is paramount for its ability to bind to a specific biological target. Steric hindrance, arising from the size and conformation of substituents, can either prevent or facilitate optimal binding.

In the case of this compound derivatives, the bulky trifluoromethyl group already imposes significant steric constraints. The introduction of other substituents must be carefully considered to avoid unfavorable steric clashes within the binding site of a target protein. For example, a large substituent placed adjacent to the trifluoromethyl group could lead to a significant loss of activity.

Designing and Synthesis of SAR-Driven Analogues and Isomers

The insights gained from SAR studies are the foundation for the rational design and synthesis of new, potentially more effective analogues and isomers. Once key structural features required for bioactivity are identified, chemists can focus on synthesizing molecules that optimize these features.

For example, if SAR studies indicate that a small, electron-donating group at the 6-position is beneficial for activity, a series of analogues with different small alkyl and alkoxy groups at this position could be synthesized to fine-tune the interaction. If a specific hydrogen bond is found to be crucial, analogues can be designed to enhance this interaction.

The synthesis of these targeted molecules often requires multi-step reaction sequences. For instance, the synthesis of novel heterocyclic derivatives might involve the initial functionalization of the this compound core, followed by cyclization reactions to build the heterocyclic ring. astate.edu The development of efficient and versatile synthetic routes is therefore a critical component of any SAR-driven drug discovery program.

Comparative Analysis with Related Trifluoromethylated Phenols and Anilines

To gain a deeper understanding of the SAR of this compound derivatives, it is instructive to compare their properties and biological activities with those of structurally related compounds.

Trifluoromethylated Anilines: A comparison with trifluoromethylated anilines, where the phenolic hydroxyl group is absent, can highlight the role of the hydroxyl group in biological activity. The hydroxyl group can act as a hydrogen bond donor or acceptor and can be a site for metabolism. Its absence would necessitate a different binding orientation and could lead to a completely different pharmacological profile. For instance, 2-amino-5-nitro-4-(trifluoromethyl)phenol (B564732) is a known human metabolite of 4-nitro-3-(trifluoromethyl)aniline, indicating a metabolic link between these two classes of compounds. nih.gov

Advanced Analytical Methodologies for 5 Amino 2 Trifluoromethyl Phenol in Research Contexts

Chromatographic Separation Techniques

Chromatography is a fundamental biophysical technique for separating, identifying, and purifying components from a mixture. nih.gov For 5-Amino-2-trifluoromethyl-phenol, several chromatographic methods are instrumental in its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally sensitive compounds like this compound. It is widely used to determine the purity of the compound and to quantify its concentration in a sample. nih.gov The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

In a typical HPLC analysis for purity, a solution of this compound is injected into the system. The separation is often achieved using a reversed-phase column (e.g., C18) where the stationary phase is nonpolar. A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. The phenol (B47542), with its polar amino and hydroxyl groups and nonpolar trifluoromethyl-substituted benzene (B151609) ring, will have a characteristic retention time under specific conditions (mobile phase composition, flow rate, and temperature).

Purity is assessed by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by running known concentrations of a pure standard.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~7.5 minutes

Research Findings: HPLC methods allow for the high-resolution separation of this compound from its isomers and potential synthesis-related impurities. The use of a diode-array detector (DAD) can further aid in peak identification by providing UV spectra for each separated component. The quantitative accuracy of HPLC makes it indispensable for reaction monitoring and quality control in synthetic research. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. The presence of active hydrogens on the amino (-NH2) and hydroxyl (-OH) groups can lead to poor peak shape and thermal degradation in the GC inlet. sigmaaldrich.com

To overcome these issues, derivatization is typically required. This process involves chemically modifying the analyte to make it more volatile and thermally stable. A common method is silylation, where active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com For instance, reacting the phenol with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would yield its silylated derivative. sigmaaldrich.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass fragmentation patterns that serve as a "molecular fingerprint," allowing for definitive identification. nih.gov

Table 2: Example GC-MS Data for Derivatized this compound

AnalyteDerivatizing AgentRetention Time (min)Key Mass Fragments (m/z)
This compoundBSTFA12.3321 (M+), 306, 234, 73

Research Findings: GC-MS is particularly useful for identifying trace-level volatile impurities in a sample of this compound that might not be resolved by HPLC. The high sensitivity of the mass spectrometer allows for the detection and identification of byproducts, residual solvents, or degradation products, providing a comprehensive profile of the sample's volatile components. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This hyphenated technique is exceptionally well-suited for the analysis of this compound in complex matrices, such as biological fluids, environmental samples, or reaction mixtures. nih.govnih.gov

Unlike GC-MS, LC-MS does not typically require derivatization for polar compounds, as the analysis is performed in the liquid phase. The compound is first separated via HPLC, and the eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI). The mass spectrometer then provides mass-to-charge ratio data, confirming the identity of the eluting peak and allowing for its quantification even at very low levels.

Research Findings: In metabolic studies, LC-MS can be used to track the fate of this compound and identify its metabolites in biological systems. Its high sensitivity and selectivity enable the detection of trace amounts of the compound and its derivatives in complex biological matrices with minimal sample cleanup. nih.gov The integration of LC with high-resolution mass spectrometry (HRMS) can further provide exact mass measurements, facilitating the determination of elemental compositions for unknown metabolites or degradation products. acs.org

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. nih.gov It is used to clean up samples and reduce complexity before analysis by HPLC or LC-MS. nih.govsigmaaldrich.com For this compound, the choice of SPE sorbent depends on the nature of the sample matrix and the properties of the analyte.

A common approach would involve using a reversed-phase sorbent (e.g., C18) or a mixed-mode sorbent that has both reversed-phase and ion-exchange properties. The general steps are:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer.

Loading: The sample, dissolved in a suitable solvent, is passed through the cartridge. This compound will be retained on the sorbent.

Washing: Interfering compounds are washed away with a weak solvent that does not elute the analyte.

Elution: A strong organic solvent is used to elute the purified this compound from the sorbent.

Table 3: Generic SPE Protocol for this compound

StepSolvent/SolutionPurpose
Condition 1. Methanol2. Deionized WaterTo activate the sorbent
Load Sample in aqueous solutionTo bind the analyte to the sorbent
Wash 5% Methanol in WaterTo remove polar interferences
Elute Acetonitrile or MethanolTo recover the purified analyte

Research Findings: SPE provides high recovery rates and excellent sample cleanup, leading to improved chromatographic performance and sensitivity. nih.gov For acidic phenols, specialized polymer-based or amino-propyl bonded silica (B1680970) sorbents can offer enhanced selectivity and retention. phenomenex.com Automated SPE systems can increase throughput for studies involving a large number of samples. nih.gov

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The amphiphilic nature of this compound (possessing both polar and nonpolar characteristics) allows for effective extraction using LLE.

The pH of the aqueous phase is a critical parameter.

At a neutral or slightly acidic pH, the amino group will be protonated (-NH3+), increasing its aqueous solubility.

At a basic pH (above the pKa of the phenolic proton), the hydroxyl group will be deprotonated (-O-), also increasing its aqueous solubility.

At a pH between the pKa of the amino group and the pKa of the hydroxyl group, the compound is in its neutral form and will have maximal solubility in an organic solvent.

By adjusting the pH of the aqueous sample, this compound can be selectively extracted into an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane, leaving behind many water-soluble impurities.

Research Findings: LLE is a robust and cost-effective method for initial sample cleanup and concentration. While it may not always provide the same level of cleanliness as SPE, it is highly effective for partitioning the analyte away from highly polar or nonpolar interferents. It is often used as a preliminary extraction step before further purification or analysis.

Closed-Loop Stripping Analysis (CLSA) for Trace Analysis

Closed-Loop Stripping Analysis (CLSA) is a highly sensitive purge and trap technique designed for the extraction of volatile and semi-volatile organic compounds from liquid or solid matrices. researchgate.netresearchgate.net This method is particularly advantageous for detecting trace levels of analytes in complex samples, such as environmental water or industrial effluents. researchgate.netnih.govrsc.org

The CLSA apparatus operates on a closed-loop system where a stripping gas, typically air or nitrogen, is bubbled through the sample. researchgate.net This process facilitates the transfer of volatile and semi-volatile compounds from the sample matrix into the gas phase. The gas is then passed through a sorbent trap, which captures the analytes of interest. The "closed-loop" design ensures that the stripping gas is continuously recirculated, leading to an exhaustive extraction and pre-concentration of the target compounds onto the trap. researchgate.netresearchgate.net Subsequent thermal desorption of the trap followed by gas chromatography-mass spectrometry (GC-MS) analysis allows for the separation, identification, and quantification of the extracted components. researchgate.net

For a compound like this compound, which is a semi-volatile organic compound, CLSA offers a powerful tool for its determination at trace concentrations. While direct application of CLSA to this specific compound is not extensively documented in publicly available literature, the methodology has been successfully applied to a wide range of aromatic amines and phenols. nih.govrsc.org The efficiency of the stripping process for this compound would be influenced by factors such as its vapor pressure, water solubility, and the operational parameters of the CLSA system, including stripping time, temperature, and the choice of sorbent material.

Table 1: Analogous Application of CLSA for Semi-Volatile Organic Compounds

ParameterValueReference
Analyte Type Semi-volatile organic compounds (e.g., toluene, chlorobenzene) rsc.org
Matrix Acidic, aqueous industrial effluent rsc.org
Sorbent C18 rsc.org
Eluent Chloroform or Dichloromethane rsc.org
Preconcentration Factor Up to 100-fold rsc.org
Detection Method Gas Chromatography (GC) rsc.org
Method Detection Limits 0.18–0.33 µg/mL (without preconcentration) rsc.org

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. dphen1.comnih.govmdpi.com It is considered a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) and is often used to certify reference materials. mdpi.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the isotopic enrichment (e.g., with ¹³C, ¹⁵N, or ²H). dphen1.comnih.gov

Because the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, extraction, and ionization in the mass spectrometer, any sample loss or variation in instrument response affects both compounds equally. acs.org The mass spectrometer distinguishes between the native and labeled forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in analytical conditions. acs.orgsciex.comsciex.com

The application of IDMS for the accurate quantification of this compound would necessitate the synthesis of an isotopically labeled analog, for instance, this compound-¹³C₆. While specific IDMS methods for this compound are not readily found in literature, the technique is widely applied for the quantification of small molecules, including phenols and other aromatic compounds, in various matrices. dphen1.comresearchgate.net The development of an IDMS method would involve optimizing the liquid chromatography separation, the mass spectrometry detection parameters, and the validation of the method for accuracy, precision, linearity, and limits of detection and quantification. sciex.comsciex.com

Table 2: Performance Characteristics of a Representative IDMS Method for Small Molecules

ParameterPioglitazoneTolbutamideReference
Lower Limit of Quantitation (LLOQ) 0.025 ng/mL0.25 ng/mL sciex.comsciex.com
Linear Dynamic Range (LDR) 5 orders of magnitude4.6 orders of magnitude sciex.comsciex.com
Accuracy at LLOQ ±10% of nominal concentration±7% of nominal concentration sciex.com
Precision (%CV) at LLOQ <14%<14% sciex.com

Techniques for Trace Impurity Profiling and Identification

Impurity profiling is a critical aspect of chemical and pharmaceutical development, as the presence of even trace amounts of impurities can significantly impact the quality, safety, and efficacy of the final product. metfop.edu.inresearchgate.netnih.gov For a compound like this compound, which serves as a starting material or intermediate, a thorough understanding of its impurity profile is essential. Various advanced analytical techniques are employed for the separation, detection, identification, and quantification of these impurities.

The most powerful and commonly used techniques for impurity profiling are hyphenated chromatographic and spectroscopic methods. nih.govsrce.hr Liquid chromatography (LC) and gas chromatography (GC) are used for the separation of the main compound from its impurities. Mass spectrometry (MS), often in tandem (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are then used for the structural elucidation of the separated impurities. srce.hrresearchgate.net

A study on the impurity profiling of a structurally similar compound, 3-bromo-5-(trifluoromethyl)aniline, utilized ultra-high-performance liquid chromatography (UHPLC) coupled with a diode array detector (DAD) for initial separation and detection of impurities. srce.hrresearchgate.net For structural identification, a combination of LC-Solid-Phase Extraction (SPE)-NMR and LC-MS was employed. srce.hrresearchgate.net This approach allowed for the isolation and concentration of the impurities, followed by detailed structural analysis. The major impurities identified in this analogous compound were di-bromo derivatives of 3-(trifluoromethyl)aniline, which could arise from the synthesis process. srce.hrresearchgate.net

For this compound, potential impurities could include isomers, starting materials, by-products of the synthesis, and degradation products. A comprehensive impurity profiling strategy would involve:

Method Development: Development of a high-resolution separation method, typically using HPLC or UHPLC, capable of resolving the main peak from all potential impurities.

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products, which helps in understanding potential degradation pathways and in developing a stability-indicating method.

Impurity Identification: Using techniques like LC-MS/MS and LC-NMR to obtain structural information on the detected impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of impurities.

Quantification: Once identified, the impurities need to be quantified using a validated analytical method.

Table 3: Potential Impurities in the Synthesis of a Structurally Related Trifluoromethylaniline

CompoundPotential Impurity TypeAnalytical Approach for IdentificationReference
3-bromo-5-(trifluoromethyl)anilineDi-bromo derivativesLC-SPE-NMR, LC-MS srce.hrresearchgate.net
4-TrifluoromethylanilineIsomeric impurities, Trimer formationNot specified, incident investigation researchgate.net
Sertindole (synthesized from related precursors)Process-related impuritiesLC-MS, HPLC co-injection with synthesized standards beilstein-journals.org

Broader Research Applications and Future Directions for 5 Amino 2 Trifluoromethyl Phenol

Role in Pharmaceutical Intermediate Synthesis and Drug Discovery Efforts

5-Amino-2-trifluoromethyl-phenol serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. The presence of the trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry. mdpi.comnih.gov This group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govresearchgate.net The introduction of a -CF3 group can alter the physicochemical properties of a molecule, such as its lipophilicity, solubility, and pKa, which are critical for drug design. hovione.comjelsciences.com

The trifluoromethyl group is a strong electron-withdrawing moiety, which can influence the electronic environment of the aromatic ring and its interactions with biological targets. mdpi.com It is often used as a bioisostere for other groups, like a methyl or chloro group, to fine-tune the pharmacological profile of a lead compound. nih.gov

Research has shown that trifluoromethylated aromatic compounds are prevalent in a variety of FDA-approved drugs, highlighting the importance of intermediates like this compound in the drug development pipeline. mdpi.com For instance, trifluoromethylated pyrimidine (B1678525) derivatives have been investigated as potent inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy. mdpi.com Similarly, trifluoromethylphenyl moieties are found in potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which are being explored for the treatment of pain and inflammation. nih.gov The development of kinase inhibitors, a major focus in modern oncology, often utilizes trifluoromethylated scaffolds to achieve desired potency and selectivity. nih.govnih.gov

The synthesis of complex molecules often involves multi-step processes where this compound can be a key starting material or intermediate. Its amino and hydroxyl groups provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

Applications in Agrochemical Research and Development

The unique properties of the trifluoromethyl group that make it valuable in pharmaceuticals are also highly beneficial in the agrochemical sector. mdpi.comteknoscienze.com Trifluoromethylated compounds are integral to the development of modern herbicides, insecticides, and fungicides. The introduction of a -CF3 group can enhance the efficacy and selectivity of a pesticide, as well as its environmental stability.

Trifluoromethylated aromatic rings are common motifs in active agrochemical ingredients. teknoscienze.com For example, trifluoromethylpyridine derivatives have been successfully commercialized as herbicides. nih.gov The synthesis of such agrochemicals often relies on the availability of versatile building blocks like this compound. The amino and phenol (B47542) functionalities allow for the attachment of various other chemical groups to create a final product with the desired pesticidal activity and crop safety profile.

The development of new agrochemicals is driven by the need for more effective and environmentally benign solutions to protect crops from pests and diseases. The use of trifluoromethylated intermediates contributes to the design of next-generation crop protection agents.

Contribution to Biochemical Reagent Development

Beyond its role in the synthesis of bioactive molecules, this compound and its derivatives have potential applications in the development of biochemical reagents. The trifluoromethyl group can serve as a useful probe in various biochemical and medicinal chemistry studies. For instance, the fluorine-19 (¹⁹F) nucleus has favorable properties for nuclear magnetic resonance (NMR) spectroscopy. Incorporating a trifluoromethyl group into a molecule allows for the use of ¹⁹F NMR to study its interactions with biological macromolecules, such as proteins and nucleic acids. acs.org

This technique can provide valuable insights into drug-target binding, enzyme kinetics, and the structure of biological systems. The development of novel ¹⁹F NMR probes is an active area of research, and trifluoromethylated phenols are attractive starting points for the design of such reagents.

Emerging Research Areas and Potential Novel Applications

The exploration of new applications for this compound is an ongoing endeavor. The unique combination of functional groups on this molecule opens up possibilities for its use in materials science and other advanced fields. Aromatic compounds containing trifluoromethyl groups are known to be important in the development of advanced organic materials. mdpi.com

Furthermore, the synthesis of novel heterocyclic compounds derived from this compound is a promising research direction. For example, the development of new synthetic methodologies, such as iron-catalyzed synthesis of trisubstituted 2-aroyl-1,3,5-triazines from gem-difluoroalkenes, showcases the potential for creating complex molecular architectures from fluorinated building blocks. acs.org These new compounds could exhibit interesting photophysical properties or find applications as ligands in catalysis.

Challenges and Opportunities in the Synthesis and Application of Trifluoromethylated Aminophenols

While the benefits of incorporating trifluoromethyl groups are clear, their synthesis can present challenges. The development of efficient, cost-effective, and environmentally friendly methods for trifluoromethylation is a key area of research in organic chemistry. hovione.comresearchgate.net Historically, the introduction of a -CF3 group required harsh reaction conditions, but newer methods, including biocatalytic approaches, are being developed to overcome these limitations. nih.gov

The synthesis of trifluoromethylated aromatic compounds on a large scale for industrial applications remains a significant hurdle. teknoscienze.comresearchgate.net Overcoming these synthetic challenges will create new opportunities for the wider application of compounds like this compound.

The continued investigation into the properties and reactivity of trifluoromethylated aminophenols will undoubtedly lead to the discovery of new applications in medicine, agriculture, and materials science. The versatility of this chemical scaffold ensures its continued importance in both academic and industrial research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Amino-2-trifluoromethyl-phenol in high purity?

  • Methodology : Synthesis typically involves sequential functionalization of the phenol backbone. A plausible route includes:

Nitration : Introduce a nitro group at the 2-position of phenol, followed by reduction to the amine using catalytic hydrogenation (e.g., Pd/C or Raney Ni) .

Trifluoromethylation : Employ electrophilic trifluoromethylation reagents (e.g., Umemoto’s reagent) or cross-coupling reactions (e.g., copper-mediated coupling with CF₃ sources).

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (>98% by area normalization) .

  • Challenges : Residual solvents or byproducts (e.g., dehalogenated intermediates) require rigorous characterization.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Expect aromatic protons as a multiplet (3H) in the δ 6.5–7.5 ppm range. The amino (-NH₂) group may appear as a broad singlet (~δ 5.0 ppm) but may exchange with D₂O.
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group.
  • IR : Stretching frequencies for -NH₂ (~3400 cm⁻¹), phenolic -OH (~3200 cm⁻¹), and C-F (~1100 cm⁻¹) should be prominent.
  • Validation : Cross-reference with computational simulations (DFT) for electronic structure alignment .

Q. What storage conditions are recommended to preserve the stability of this compound?

  • Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent oxidation of the phenol and amine groups. Similar fluorinated phenols degrade under prolonged exposure to light or moisture .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with periodic HPLC analysis to assess decomposition pathways .

Advanced Research Questions

Q. How does the electron-withdrawing -CF₃ group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The -CF₃ group deactivates the aromatic ring, reducing nucleophilic substitution rates. However, the amino group acts as an ortho/para-directing group, enabling selective functionalization (e.g., Buchwald-Hartwig amination).
  • Experimental Design : Optimize reaction conditions (e.g., Pd catalysts, ligands, and bases) using Design of Experiments (DoE) to balance steric and electronic effects. Monitor reaction progress via LC-MS .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : If ¹H NMR shows unexpected splitting, consider rotational isomerism due to restricted rotation around the C-N bond. Use variable-temperature NMR (-40°C to 80°C) to confirm dynamic effects.
  • Complementary Techniques : Pair X-ray crystallography with DFT-optimized structures to validate tautomeric or conformational states .

Q. How can computational chemistry predict the solubility and bioavailability of this compound derivatives?

  • Approach :

Calculate partition coefficients (logP) using software like COSMO-RS.

Simulate solvation free energies in water and organic solvents (MD simulations).

Assess hydrogen-bonding capacity (H-bond donors/acceptors) to predict membrane permeability.

  • Validation : Compare predictions with experimental solubility data (e.g., shake-flask method) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.